Methyl 3-(trifluoromethoxy)benzoate

Drug Design ADME Properties Lipophilicity

Methyl 3-(trifluoromethoxy)benzoate (CAS: 148438-00-0) is a fluorinated aromatic ester that functions primarily as a versatile building block for pharmaceuticals, agrochemicals, and functional materials. Characterized by a meta-substituted trifluoromethoxy (OCF₃) group, it imparts distinct lipophilic and electronic properties sought after in drug discovery.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 148438-00-0
Cat. No. B138112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(trifluoromethoxy)benzoate
CAS148438-00-0
Synonyms3-(Trifluoromethoxy)benzoic Acid Methyl Ester;  3-Trifluoromethoxybenzoic Acid Methyl Ester;  Methyl m-(Trifluoromethoxy)benzoate; 
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OC(F)(F)F
InChIInChI=1S/C9H7F3O3/c1-14-8(13)6-3-2-4-7(5-6)15-9(10,11)12/h2-5H,1H3
InChIKeyYWSQRIKZJLRGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(Trifluoromethoxy)benzoate (CAS 148438-00-0): Key Physicochemical and Application Baseline for Procurement


Methyl 3-(trifluoromethoxy)benzoate (CAS: 148438-00-0) is a fluorinated aromatic ester that functions primarily as a versatile building block for pharmaceuticals, agrochemicals, and functional materials . Characterized by a meta-substituted trifluoromethoxy (OCF₃) group, it imparts distinct lipophilic and electronic properties [1] sought after in drug discovery. Its primary utility lies in the synthesis of advanced intermediates, particularly in the preparation of difluoro- and trifluoro-containing anticancer agents , making it a strategic procurement choice over non-fluorinated or alternatively fluorinated benzoate analogs.

Methyl 3-(Trifluoromethoxy)benzoate Substitution Risks: Why Not All Fluorinated Benzoates Are Interchangeable


Substituting Methyl 3-(trifluoromethoxy)benzoate with close analogs like its CF₃ or OCH₃ counterparts is not straightforward due to the unique physicochemical profile of the OCF₃ group. This substituent provides a distinct balance of high electronegativity and lipophilicity [1] that directly impacts drug-target binding and metabolic fate. For example, while a CF₃ group may increase lipophilicity to a similar degree, the OCF₃ group can result in a dramatically different metabolic stability profile [2]. The data below quantifies these key differentiators—lipophilicity, metabolic stability, and molecular topology—providing a concrete, evidence-based justification for selecting this specific compound over its in-class alternatives.

Quantitative Differentiation Guide for Methyl 3-(Trifluoromethoxy)benzoate vs. Analogs


Lipophilicity (LogP) Differentiation: Methyl 3-(Trifluoromethoxy)benzoate vs. Methyl 3-(Trifluoromethyl)benzoate

The trifluoromethoxy (OCF₃) group significantly elevates the compound's lipophilicity compared to its trifluoromethyl (CF₃) analog. The XLogP3 for Methyl 3-(trifluoromethoxy)benzoate is 3.4 , whereas the LogP for Methyl 3-(trifluoromethyl)benzoate is 2.492 . This demonstrates that OCF₃ imparts greater lipophilicity than CF₃ on an identical molecular scaffold, a crucial factor for modulating blood-brain barrier permeability and target engagement.

Drug Design ADME Properties Lipophilicity

Metabolic Stability Differentiation: CF₃O- vs. CF₃- and CH₃O- Substituted Analogs

The trifluoromethoxy group typically confers decreased metabolic stability compared to its methoxy (CH₃O) and trifluoromethyl (CF₃) counterparts. A systematic study on aliphatic derivatives demonstrated that the introduction of an OCF₃ group generally increased microsomal clearance, signifying lower stability [1]. This class-level inference is critical for chemists designing metabolically labile or stable drug candidates; choosing this building block steers the final compound toward a specific metabolic fate.

Metabolic Stability Microsomal Clearance Drug Metabolism

Molecular Topology and Synthetic Utility: Meta-Substitution Pattern

The meta-substitution pattern (3-position) of the trifluoromethoxy group on the benzoate ring is crucial for its intended use in pharmaceutical synthesis. The compound is used for the preparation of difluoro and trifluoro compounds as anticancer agents , a role that is directly tied to its specific regioisomer. Ortho- and para- isomers (e.g., methyl 2-(trifluoromethoxy)benzoate or methyl 4-(trifluoromethoxy)benzoate) would yield different intermediates with altered steric and electronic properties, potentially leading to inactive compounds in the intended synthetic pathway.

Synthetic Chemistry Building Block Regioisomerism

Validated Application Scenarios for Methyl 3-(Trifluoromethoxy)benzoate in R&D and Production


Synthesis of Difluoro- and Trifluoro-Containing Anticancer Agents

This compound is explicitly used for the preparation of advanced fluorinated intermediates that exhibit anticancer properties . The presence of the trifluoromethoxy group is often critical for enhancing the potency and bioavailability of these agents, making this ester a key starting material for oncology-focused medicinal chemistry campaigns .

Precursor for Ortho-Trifluoromethoxylated Aniline Derivatives

Methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a close structural relative, is synthesized as a key building block [1]. The core methyl 3-(trifluoromethoxy)benzoate scaffold provides the essential meta-OCF₃ substitution pattern, which, when further elaborated, yields aniline derivatives with applications in drug and agrochemical discovery [1].

Modulation of Pharmacokinetic Properties in Lead Optimization

Researchers employ this building block to systematically increase the lipophilicity of a lead compound without significantly increasing molecular weight. As shown in Section 3, the OCF₃ group provides a ~0.9 LogP increase over a CF₃ group . This property is exploited to improve blood-brain barrier penetration or to modulate the compound's metabolic fate, a standard tactic in the lead optimization phase of drug discovery [2].

Development of New Liquid Crystal Materials

The trifluoromethoxybenzoate core is a fundamental motif in the design of new-generation liquid crystals for applications in the infrared region [3]. The OCF₃ group's unique electronic and steric properties influence mesomorphic behavior and birefringence, which are critical parameters for optical device performance [3].

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